tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate” is a chemical compound that is used as an organic chemical synthesis intermediate . It is also useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of “this compound” involves the use of liquid chromatography, a mass spectrometer, and a single mass analyzer . The separation and quantification of Rimegepant Impurity are achieved by using a Hypersil BDS (C18, 100 x 4.6 mm, 3 m) column .Molecular Structure Analysis
The molecular structure of “this compound” is complex and detailed .Chemical Reactions Analysis
The chemical reactions involving “this compound” are intricate and involve several steps . For instance, the preparation of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid ie f-butyl ester and Pd/C in ethanol is stirred with an H2 balloon for 3 h .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 422.8±45.0 °C, a density of 1.134±0.06 g/cm3, and a pKa of 6.80±0.26 . It should be stored at 2-8°C and protected from light .Scientific Research Applications
Synthesis of Enantiopure Derivatives
Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : This study presents the preparation of tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, leading to the synthesis of cis-4-hydroxy delta-lactams with significant yield and stereoselectivity. These compounds serve as building blocks for enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing the versatility of tert-butyl piperidinecarboxylate derivatives in synthesizing complex organic molecules (J. Marin et al., 2004).
Key Intermediates in Anticancer Drugs
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate : Highlighting the importance of tert-butyl piperidinecarboxylate derivatives as intermediates in anticancer drug synthesis. The study details a high-yield synthesis method for creating potent small molecule anticancer drugs, underscoring the chemical's role in advancing cancer treatment research (Binliang Zhang et al., 2018).
Intermediate in Biologically Active Compounds
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan- 2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : Demonstrates the synthesis of a key intermediate used in the production of crizotinib, a treatment for non-small cell lung cancer. This work illustrates the compound's utility in synthesizing biologically active molecules, further contributing to medical research (D. Kong et al., 2016).
Structural Studies and Biological Evaluation
Synthesis, Characterization, X-ray Diffraction Studies, and Biological Evaluation : This study synthesizes tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, analyzing its structure through X-ray diffraction and evaluating its antibacterial and anthelmintic activities. Although the focus is on a related compound, it highlights the broader research context of tert-butyl piperidinecarboxylate derivatives in developing new therapeutic agents (C. Sanjeevarayappa et al., 2015).
Safety and Hazards
Future Directions
The future directions of “tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate” involve its use in the development of new drugs and therapies. For instance, it is being used in the development of Rimegepant, a strong antimigraine medication . It is also being used in the development of targeted protein degradation therapies .
Properties
IUPAC Name |
tert-butyl 4-[(3-aminopyridin-2-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-6-11(7-10-19)18-13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDVRASBIPWHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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